molecular formula C10H21NO B8350616 3-(4-Methoxycyclohexyl)propylamine CAS No. 200400-15-3

3-(4-Methoxycyclohexyl)propylamine

Cat. No. B8350616
M. Wt: 171.28 g/mol
InChI Key: IJUVTDQUFFEGEA-UHFFFAOYSA-N
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Patent
US06031095

Procedure details

A solution of 1.18 g (7.1 mmol) 3-(4-methoxy-phenyl)propylamine in 50 mL of dioxane was hydrogenated at 138 bar and at 160° C. for 16 h in the presence of 0.5 g of 5% Ru/Al2O3. The catalyst was removed by filtration and the filtrate was concentrated to dryness. Preparative HPLC of the crude product by elution with 10% (10% concd NH4OH in MeOH)--CH2Cl2 furnished 723.5 mg (59%) of the cis/trans mixture of cyclohexylpropylamine (c/t=~3:1 by 1H NMR): 1H NMR (CDCl3, cis-isomer only) δ3.37 (br s, 1H), 3.27 (s, 3H), 2.64 (t, J=7.0 Hz, 2H), 2.10-0.87 (M, 15H); FDMS 172 (M+1).
Quantity
1.18 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru Al2O3
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=1.C1(CCCN)CCCCC1>O1CCOCC1>[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10][CH2:11][NH2:12])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCN
Name
Ru Al2O3
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
WASH
Type
WASH
Details
Preparative HPLC of the crude product by elution with 10% (10% concd NH4OH in MeOH)
CUSTOM
Type
CUSTOM
Details
CH2Cl2 furnished

Outcomes

Product
Name
Type
Smiles
COC1CCC(CC1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.